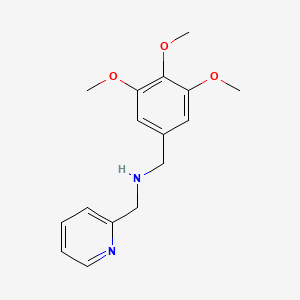
Methyl 4-(piperidin-1-ylmethyl)benzoate
Vue d'ensemble
Description
Methyl 4-(piperidin-1-ylmethyl)benzoate is a chemical compound with the molecular formula C14H19NO2 . It is a solid substance and is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of Methyl 4-(piperidin-1-ylmethyl)benzoate is 233.311 g/mol . Its IUPAC name is methyl 4-(piperidin-1-ylmethyl)benzoate . The SMILES representation of its structure is COC(=O)C1=CC=C(C=C1)CN2CCCCC2 .Physical And Chemical Properties Analysis
Methyl 4-(piperidin-1-ylmethyl)benzoate is a solid substance . It has a molecular weight of 233.311 g/mol . The compound’s exact physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the search results.Applications De Recherche Scientifique
Synthesis and Pharmaceutical Intermediates
- Methyl 4-(piperidin-1-ylmethyl)benzoate and related compounds have been explored in the synthesis of various pharmaceutical intermediates. For instance, a study by Zhuang Wei et al. (2010) discusses the synthesis of ethyl 4-(1-(tert-butoxycarbonyl) piperidin-4-ylmethoxy)-3-methoxybenzoate, an important intermediate in the production of vandetanib, a medication used in cancer treatment (Zhuang Wei et al., 2010).
Potential in Serotonin Receptor Agonist Research
- Research involving benzamide derivatives bearing a piperidin-4-ylmethyl group has shown potential in the development of serotonin 4 (5-HT(4)) receptor agonists. These compounds have been evaluated for their ability to stimulate gastrointestinal motility, a crucial aspect in the treatment of various gastrointestinal disorders (S. Sonda et al., 2003).
Contributions to Coordination Chemistry
- In coordination chemistry, compounds incorporating the piperidin-1-ylmethyl group have been used to synthesize coordination polymers with potential applications in material science. An example is the synthesis of a one-dimensional coordination polymer of nickel(II) with 4′-(imidazol-1-ylmethyl)benzoate anion (Jian Fan et al., 2001).
Potential in Antineoplastic Agents
- Methyl 4-(piperidin-1-ylmethyl)benzoate derivatives have been explored in the context of antineoplastic agents. For instance, the metabolism of flumatinib, an antineoplastic tyrosine kinase inhibitor currently in trials for chronic myelogenous leukemia, has been studied extensively. This research contributes to our understanding of the metabolism of such compounds in humans (Aishen Gong et al., 2010).
Exploration in Drug Metabolism Studies
- The compound has also been involved in studies focusing on drug metabolism and pharmacokinetics. For example, the impact of hydrolysis-mediated clearance on the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors has been investigated, providing insights into how these compounds are processed in the body (Y. Teffera et al., 2013).
Role in Antiparasitic Activity Research
- Benzoic acid derivatives from Piper species, which include methyl 4-(piperidin-1-ylmethyl)benzoate analogs, have been evaluated for their antiparasitic activity. This research expands our understanding of potential therapeutic applications of these compounds in treating parasitic infections (Ninoska Flores et al., 2008).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
methyl 4-(piperidin-1-ylmethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-17-14(16)13-7-5-12(6-8-13)11-15-9-3-2-4-10-15/h5-8H,2-4,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUPXUIIYYFQDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354798 | |
| Record name | methyl 4-(piperidin-1-ylmethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666602 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl 4-(piperidin-1-ylmethyl)benzoate | |
CAS RN |
68453-37-2 | |
| Record name | methyl 4-(piperidin-1-ylmethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-{(E)-[3,5-di(tert-butyl)-4-hydroxyphenyl]methylidene}-1-hydrazinecarboxylate](/img/structure/B1363222.png)









![[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1363280.png)


![4-[(2,5-Dichlorophenyl)sulfonyl]butan-2-one](/img/structure/B1363290.png)